Molecular structure and weight of N-[4-(aminomethyl)phenyl]methanesulfonamide
Molecular structure and weight of N-[4-(aminomethyl)phenyl]methanesulfonamide
An In-depth Technical Guide to the Molecular Structure and Physicochemical Properties of N-[4-(aminomethyl)phenyl]methanesulfonamide
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of N-[4-(aminomethyl)phenyl]methanesulfonamide, a key organic intermediate in pharmaceutical research and development. The document elucidates the molecule's structural features, physicochemical properties, and a plausible synthetic pathway. Detailed characterization data, including predicted spectroscopic signatures, are presented to offer a multi-faceted understanding of this compound. This guide is intended for researchers, medicinal chemists, and drug development professionals who require a detailed molecular-level understanding of this compound for its application in complex synthetic routes and as a building block for novel therapeutic agents.
Introduction: The Significance of the Sulfonamide Moiety
The sulfonamide functional group is a cornerstone of medicinal chemistry, featured in a wide array of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs. Its ability to act as a bioisostere for other functional groups and its capacity to form crucial hydrogen bonds with biological targets make it a privileged scaffold in drug design. N-[4-(aminomethyl)phenyl]methanesulfonamide combines the sulfonamide group with a reactive primary aminomethyl-substituted phenyl ring, creating a versatile bifunctional molecule. Understanding its precise molecular structure and weight is fundamental to its application in the synthesis of more complex, biologically active compounds.
Core Molecular Identity and Physicochemical Properties
N-[4-(aminomethyl)phenyl]methanesulfonamide is identified by its unique combination of a methanesulfonyl group and an aminomethylphenyl group. The core properties of this molecule are summarized below.
Chemical Identifiers and Molecular Formula
Accurate identification is critical for regulatory and experimental consistency. The primary identifiers for this compound are:
| Property | Value | Source |
| CAS Number | 129872-50-0 | [1] |
| Molecular Formula | C₈H₁₂N₂O₂S | [1][2] |
| SMILES | CS(=O)(NC1=CC=C(CN)C=C1)=O | [1] |
| InChIKey | LMTMMWPJYNUNSD-UHFFFAOYSA-N |
Molecular Weight
The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for mass spectrometry analysis.
The molecular weight is calculated from the sum of the atomic weights of its constituent atoms based on the molecular formula C₈H₁₂N₂O₂S:
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Carbon (C): 8 x 12.011 = 96.088
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Hydrogen (H): 12 x 1.008 = 12.096
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Nitrogen (N): 2 x 14.007 = 28.014
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Oxygen (O): 2 x 15.999 = 31.998
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Sulfur (S): 1 x 32.06 = 32.06
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Total (Average Mass): 200.256 g/mol (value rounds to 200.26)
In-depth Structural Analysis
The molecule's chemical behavior and its potential for interaction with biological targets are dictated by its three-dimensional structure and the arrangement of its functional groups.
Caption: 2D structure of N-[4-(aminomethyl)phenyl]methanesulfonamide.
Key Functional Groups:
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Methanesulfonamide Group (-NHSO₂CH₃): This is the defining functional group. The sulfur atom is in a high oxidation state, bonded to two oxygen atoms, a methyl group, and the nitrogen of the aniline derivative. The two S=O bonds are strong absorbers in IR spectroscopy and the acidic N-H proton is readily identifiable in ¹H NMR.
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Phenyl Ring (C₆H₄): A central aromatic scaffold that provides rigidity to the molecule. It is para-substituted, meaning the methanesulfonamide and aminomethyl groups are positioned at opposite ends (positions 1 and 4). This substitution pattern influences the symmetry of the molecule and, consequently, its NMR spectra.
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Aminomethyl Group (-CH₂NH₂): This group introduces a basic primary amine, a common site for salt formation (e.g., with HCl to form a hydrochloride salt[4]) and a nucleophilic center for further synthetic modifications. The methylene (-CH₂-) bridge provides flexibility, separating the basic amine from the aromatic ring.
Experimental Protocols: Synthesis and Characterization
While specific synthesis routes for N-[4-(aminomethyl)phenyl]methanesulfonamide are proprietary, a logical pathway can be inferred from established chemical principles for related molecules.
Proposed Synthetic Pathway
A plausible and efficient synthesis would involve a two-step process starting from 4-nitrophenylmethanenitrile. This approach is advantageous as it builds the required functionality sequentially.
Caption: Plausible synthetic workflow for N-[4-(aminomethyl)phenyl]methanesulfonamide.
Protocol Explanation:
The synthesis of sulfonamides is a well-established process, typically involving the reaction of an amine with a sulfonyl chloride in the presence of a base like pyridine.[5][6] A plausible route to the target molecule would start with a commercially available precursor like N-[4-(chloromethyl)phenyl]methanesulfonamide (CAS 1152540-47-0).[7]
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Azide Formation: The chloromethyl intermediate is reacted with sodium azide (NaN₃) in a polar aprotic solvent like DMF. This is a standard Sₙ2 reaction where the azide ion displaces the chloride, forming N-[4-(azidomethyl)phenyl]methanesulfonamide. This step is generally high-yielding and avoids the over-alkylation issues common with ammonia.
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Azide Reduction: The resulting azide is a stable intermediate that can be readily reduced to the primary amine. Common methods include catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) or reduction with lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is often preferred for its cleaner workup and milder conditions.
This two-step sequence is a reliable and standard methodology in medicinal chemistry for converting benzylic halides to primary amines.
Analytical Characterization
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques would be employed. Below are the predicted spectroscopic data based on the molecule's structure.
| Technique | Predicted Observations |
| ¹H NMR | ~7.2-7.4 ppm: Two doublets (4H), characteristic of a para-substituted phenyl ring. ~4.3 ppm: Singlet (2H) for the benzylic -CH₂- protons. ~2.9 ppm: Singlet (3H) for the methyl (-CH₃) protons of the sulfonamide. ~1.5-2.5 ppm: Broad singlet (3H) for the -NH₂ and -NH- protons (exchangeable with D₂O). |
| ¹³C NMR | ~140-145 ppm: Two quaternary aromatic carbons. ~118-130 ppm: Two CH aromatic carbons. ~45 ppm: Benzylic carbon (-CH₂-). ~40 ppm: Methyl carbon (-CH₃). |
| IR (Infrared) Spectroscopy | 3300-3400 cm⁻¹: Two sharp bands for N-H stretching of the primary amine. ~3250 cm⁻¹: A single band for the N-H stretch of the sulfonamide. ~2850-2950 cm⁻¹: C-H stretching for aliphatic groups. ~1600 cm⁻¹: C=C stretching of the aromatic ring. ~1320 & 1150 cm⁻¹: Strong asymmetric and symmetric S=O stretching, characteristic of sulfonamides.[8] |
| Mass Spectrometry (EI) | m/z 200: Molecular ion peak [M]⁺. m/z 106: Fragment corresponding to the loss of the methanesulfonyl group, leaving [CH₂C₆H₄NH₂]⁺. m/z 79: Fragment for the methanesulfonyl group [CH₃SO₂]⁺. |
Conclusion
N-[4-(aminomethyl)phenyl]methanesulfonamide is a molecule of significant interest due to its bifunctional nature, incorporating both a nucleophilic primary amine and an electron-withdrawing sulfonamide group on a stable aromatic platform. Its precise molecular weight of 200.26 g/mol and well-defined structure make it a valuable building block in pharmaceutical synthesis. The analytical and synthetic protocols outlined in this guide provide a foundational framework for its effective use in research and development, enabling the creation of novel compounds with potential therapeutic applications. The expert understanding of its molecular characteristics is paramount for any scientist aiming to leverage its unique chemical properties.
References
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- PrepChem.com. Synthesis of N-Phenylmethanesulfonamide.
- Benchchem. Application Notes and Protocols for the Large-Scale Synthesis of N-Phenylmethanesulfonamide.
- ResearchGate. Synthesis and characterization of n-(4 sulfamoylphenyl)
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